

# Physical and chemical properties of 3-Acetyl-2,4-dimethylpyrrole

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## Compound of Interest

Compound Name: 3-Acetyl-2,4-dimethylpyrrole

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An In-depth Technical Guide to **3-Acetyl-2,4-dimethylpyrrole**

## Authored by: A Senior Application Scientist Abstract

This technical guide provides a comprehensive examination of **3-Acetyl-2,4-dimethylpyrrole** (CAS No. 2386-25-6), a pivotal heterocyclic ketone in synthetic chemistry. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the core physical, chemical, and spectroscopic properties of this compound. We will explore its structural significance, established analytical protocols for its characterization, its chemical reactivity, and its critical role as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.<sup>[1]</sup> The insights herein are grounded in established data to empower researchers to leverage this compound's full potential in their applications.

## Introduction and Strategic Importance

**3-Acetyl-2,4-dimethylpyrrole** is a substituted pyrrole that serves as a highly valuable building block in organic synthesis.<sup>[1]</sup> Its structure, which features an electron-rich pyrrole ring functionalized with an acetyl group and two methyl substituents, provides a unique combination of reactivity and stability. This molecular architecture makes it an important intermediate in the creation of complex heterocyclic compounds, which are foundational to many biologically active molecules and novel materials.<sup>[1]</sup>

The strategic importance of this compound is recognized across several industries:

- Pharmaceutical Development: It is a key precursor in the synthesis of various pharmaceutical agents. The pyrrole motif is a common scaffold in medicinal chemistry, and the specific substitution pattern of **3-Acetyl-2,4-dimethylpyrrole** allows for targeted modifications to develop novel drugs.[1][2] Its derivatives are explored in the development of targeted therapies, such as receptor tyrosine kinase (RTK) inhibitors for oncology.[3]
- Materials Science: The compound's unique electronic properties are harnessed in the development of new materials, including conductive polymers and specialized dyes for applications in electronics and photonics.[1]
- Agrochemicals: It is investigated for its potential use in creating more effective and environmentally considerate pesticides and herbicides.[1]
- Flavor and Fragrance: The compound is also utilized to create distinctive flavor profiles and aromas in perfumes and food products.[1]

## Core Physical Properties

The physical properties of a compound are fundamental to its handling, storage, and application in experimental settings. The key physical characteristics of **3-Acetyl-2,4-dimethylpyrrole** are summarized below.

Property	Value	Source(s)
CAS Number	2386-25-6	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Formula	C <sub>8</sub> H <sub>11</sub> NO	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Molecular Weight	137.18 g/mol	<a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Appearance	White to light yellow or dark green crystalline powder	<a href="#">[1]</a> <a href="#">[8]</a>
Melting Point	136 - 140 °C	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[9]</a>
Boiling Point	173 °C at 12 mmHg; 250.9 °C at 760 mmHg	<a href="#">[1]</a> <a href="#">[9]</a>
Density	~1.0 g/cm <sup>3</sup>	<a href="#">[10]</a>
Refractive Index	~1.524 - 1.547	<a href="#">[9]</a> <a href="#">[10]</a>

## Spectroscopic and Analytical Characterization

Accurate structural confirmation is paramount. The following section details the expected spectroscopic signature of **3-Acetyl-2,4-dimethylpyrrole** and provides a validated workflow for its analysis.

## Spectroscopic Data Interpretation

- **<sup>1</sup>H NMR Spectroscopy:** The proton NMR spectrum provides distinct signals for each unique proton environment. Based on available data, the expected chemical shifts (in ppm) are:[\[11\]](#)
  - ~9.17 ppm (singlet, 1H): Corresponds to the N-H proton of the pyrrole ring. This peak is typically broad.
  - ~6.36 ppm (singlet, 1H): Attributed to the C5-H proton on the pyrrole ring.
  - ~2.50 ppm (singlet, 3H): Represents the methyl protons of the acetyl group (C(O)CH<sub>3</sub>).
  - ~2.43 ppm (singlet, 3H): Corresponds to one of the methyl groups on the pyrrole ring (C2-CH<sub>3</sub> or C4-CH<sub>3</sub>).

- ~2.27 ppm (singlet, 3H): Corresponds to the other methyl group on the pyrrole ring (C4-CH<sub>3</sub> or C2-CH<sub>3</sub>).
- <sup>13</sup>C NMR Spectroscopy: While specific experimental data is not universally published, the expected chemical shifts for the carbon atoms can be predicted based on the structure:
  - ~195-200 ppm: Carbonyl carbon of the acetyl group.
  - ~130-140 ppm: Quaternary carbons C2 and C4 of the pyrrole ring.
  - ~115-125 ppm: Quaternary carbon C3 and tertiary carbon C5 of the pyrrole ring.
  - ~25-30 ppm: Methyl carbon of the acetyl group.
  - ~10-15 ppm: Methyl carbons attached to the pyrrole ring.
- Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups. Expected characteristic absorption bands include:
  - ~3200-3400 cm<sup>-1</sup>: N-H stretching vibration of the pyrrole ring.
  - ~1640-1680 cm<sup>-1</sup>: C=O stretching of the acetyl group (strong absorption).
  - ~1550 cm<sup>-1</sup>: C=C stretching within the aromatic pyrrole ring.
  - ~1370 cm<sup>-1</sup>: C-N stretching.
- Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (M<sup>+</sup>) is expected at m/z = 137.18. A prominent fragment would likely correspond to the loss of the acetyl group ([M-43]<sup>+</sup>), resulting in a peak at m/z = 94.

## Standardized Analytical Workflow

The following protocol outlines a self-validating system for the spectroscopic characterization of **3-Acetyl-2,4-dimethylpyrrole**.

Objective: To confirm the identity and purity of a sample of **3-Acetyl-2,4-dimethylpyrrole** using NMR, IR, and MS techniques.

**Methodology:****• Sample Preparation:**

- NMR: Accurately weigh ~10-20 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.
- IR: Prepare a KBr pellet by grinding a small amount of the crystalline sample with dry potassium bromide, or run the analysis as a thin film.
- MS: Prepare a dilute solution of the sample in a volatile organic solvent like methanol or dichloromethane for analysis via GC-MS.

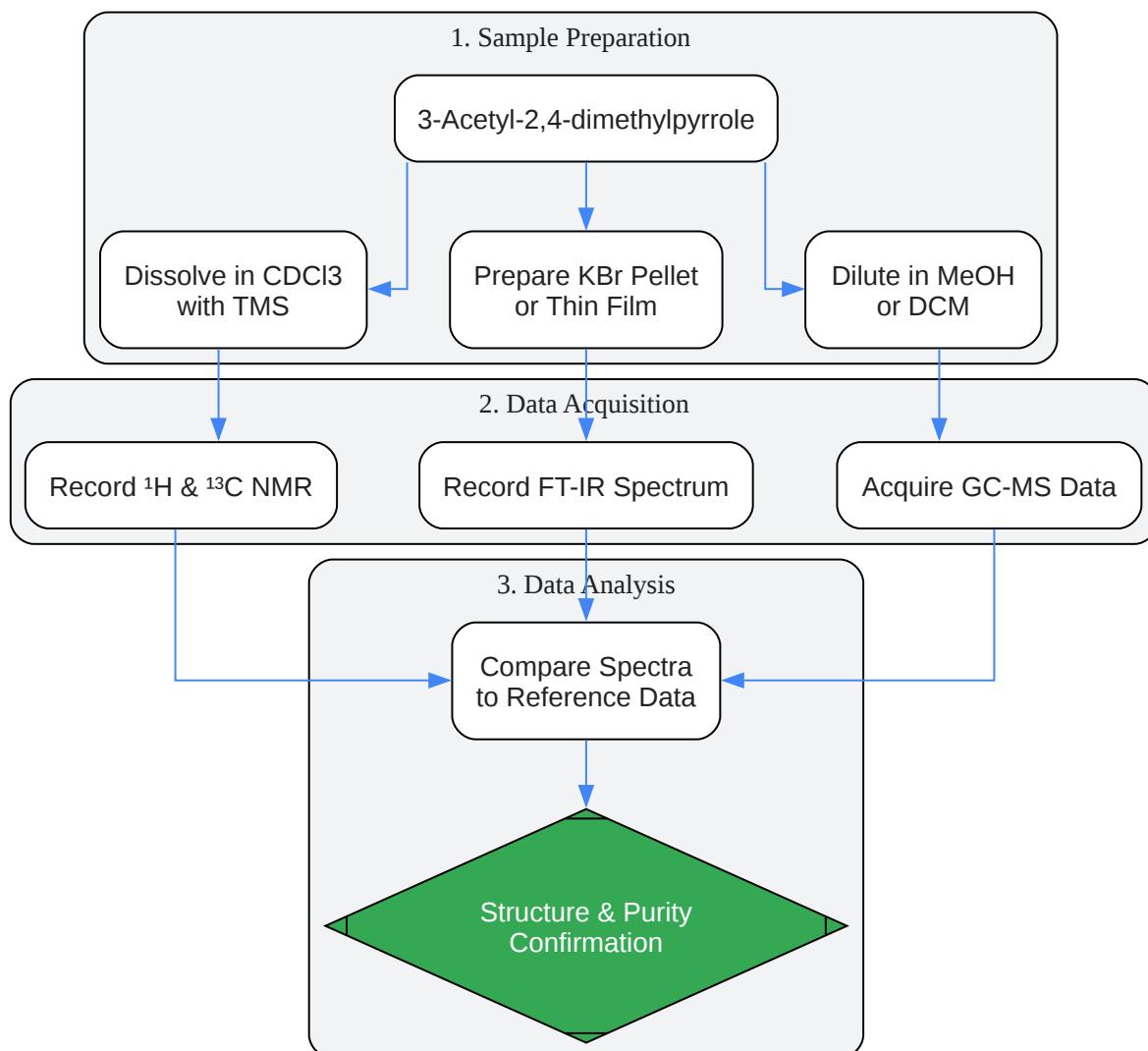
**• Data Acquisition:**

- NMR: Record  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
- IR: Obtain the FT-IR spectrum over a range of 4000-400  $\text{cm}^{-1}$ .
- MS: Acquire the mass spectrum using a GC-MS system with an electron ionization (EI) source.

**• Data Analysis & Confirmation:**

- Compare the acquired spectra with the reference data provided in section 3.1.
- Verify the chemical shifts, coupling patterns, and integrations in the NMR spectra.
- Confirm the presence of characteristic functional group peaks in the IR spectrum.
- Identify the molecular ion peak and key fragmentation patterns in the mass spectrum.

The logical flow of this experimental process is visualized below.

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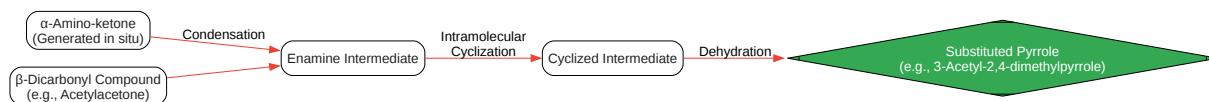
Caption: Workflow for Spectroscopic Analysis.

## Chemical Synthesis and Reactivity

## Synthesis via Knorr Pyrrole Condensation

A foundational method for synthesizing substituted pyrroles like **3-Acetyl-2,4-dimethylpyrrole** is the Knorr pyrrole synthesis. This reaction involves the condensation of an  $\alpha$ -amino-ketone with a  $\beta$ -ketoester or a similar compound with an activated methylene group. The  $\alpha$ -amino-ketone is highly reactive and prone to self-condensation, so it is typically generated *in situ*. The process generally involves the reduction of an  $\alpha$ -oximino-ketone using a reducing agent like zinc dust in acetic acid.

The general mechanism is illustrated below.



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Caption: Generalized Knorr Pyrrole Synthesis Pathway.

## Chemical Reactivity

The reactivity of **3-Acetyl-2,4-dimethylpyrrole** is dictated by its functional groups:

- **Pyrrole Ring:** As an electron-rich aromatic system, the ring is susceptible to electrophilic substitution. The C5 position is the most likely site for such reactions due to activation by the nitrogen atom and the methyl groups.
- **Acetyl Group:** The carbonyl group can undergo typical ketone reactions, such as reduction to an alcohol or conversion to an oxime. The adjacent methyl protons are weakly acidic and can participate in condensation reactions.
- **N-H Group:** The nitrogen proton can be deprotonated by a strong base, allowing for N-alkylation or N-acylation.

## Safety and Handling

Proper handling is crucial for laboratory safety. **3-Acetyl-2,4-dimethylpyrrole** is classified with the following hazards:

- GHS Pictogram: GHS07 (Exclamation Mark)[4]
- Signal Word: Warning[4]
- Hazard Statements:
  - H315: Causes skin irritation.[4]
  - H319: Causes serious eye irritation.[4]
  - H335: May cause respiratory irritation.[4]

Recommended Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. [4][7][10] Recommended storage temperatures range from room temperature to 2-8°C.[1][4][7]

## Conclusion

**3-Acetyl-2,4-dimethylpyrrole** is a compound of significant scientific and industrial value. Its well-defined physical properties, predictable spectroscopic signature, and versatile chemical reactivity make it an indispensable tool for synthetic chemists. A thorough understanding of its characteristics, as outlined in this guide, is essential for its effective and safe utilization in pioneering research, particularly in the development of next-generation pharmaceuticals and advanced functional materials.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
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